molecular formula C15H10F4O3 B6411498 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1262011-08-4

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411498
CAS No.: 1262011-08-4
M. Wt: 314.23 g/mol
InChI Key: YGIMKKXPDLBQKW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C15H10F4O3 It is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

The synthesis of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Diazotization: The amine is converted to a diazonium salt.

    Fluorination: The diazonium salt is treated with a fluorinating agent to introduce the fluorine atom.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

    Trifluoromethylation: The trifluoromethyl group is introduced using a suitable reagent such as trifluoromethyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique chemical properties.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid include:

    2-Fluoro-5-(trifluoromethyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    4-Methoxy-3-trifluoromethylbenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

    2-Fluoro-4-methoxybenzoic acid: Lacks the trifluoromethyl group, which can impact its stability and interactions.

The presence of both fluorine and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that can be advantageous in various applications.

Properties

IUPAC Name

2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-9(7-11(13)15(17,18)19)8-2-4-12(16)10(6-8)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIMKKXPDLBQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692163
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-08-4
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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